molecular formula C15H13N3O3 B5879922 3-[5-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine

3-[5-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No.: B5879922
M. Wt: 283.28 g/mol
InChI Key: QRKKCEOOBBKYGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[5-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine is a heterocyclic compound that features a pyridine ring fused with an oxadiazole ring and substituted with a 2,4-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions. For example, the reaction of 2,4-dimethoxybenzohydrazide with a suitable carboxylic acid chloride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) can yield the desired oxadiazole ring.

    Coupling with Pyridine: The oxadiazole intermediate is then coupled with a pyridine derivative through a cross-coupling reaction such as the Suzuki-Miyaura coupling. This reaction typically involves the use of a palladium catalyst and a boronic acid or ester as the coupling partner.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[5-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[5-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural product analogs and other heterocyclic compounds.

Mechanism of Action

The mechanism of action of 3-[5-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways, microbial cell walls, or cancer cell proliferation.

    Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway in inflammation, disrupt bacterial cell wall synthesis, or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    3-(5-bromo-2,3-dimethoxy-phenyl)-[1,2,4]oxadiazole: This compound is similar in structure but contains a bromine atom instead of a pyridine ring.

    1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound features a triazole ring instead of an oxadiazole ring.

Uniqueness

3-[5-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine is unique due to its combination of a pyridine ring with an oxadiazole ring and a 2,4-dimethoxyphenyl group. This unique structure imparts specific electronic and steric properties that can be exploited in various applications, making it a valuable compound in scientific research.

Properties

IUPAC Name

5-(2,4-dimethoxyphenyl)-3-pyridin-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c1-19-11-5-6-12(13(8-11)20-2)15-17-14(18-21-15)10-4-3-7-16-9-10/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRKKCEOOBBKYGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NC(=NO2)C3=CN=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.